2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
Overview
Description
2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthesis
Reactions with Dipolarophiles
A study explored reactions of similar 1,3-dioxolane compounds with dipolarophiles, resulting in nitrone-type 1,3-dipolar cycloadducts. This indicates potential uses in organic synthesis and reaction mechanism studies (Shimizu, Hayashi, Taniguchi, & Teramura, 1985).
Synthesis of α-Nitrocinnamic Acids
Research demonstrates that derivatives of 1,3-dioxolane react with nitroacetic ester to yield α-nitrocinnamic acids, a crucial step in various synthetic pathways (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Polymer Science and Material Applications
Synthesis of Degradable Polymers
A study on the synthesis of 2-methylene-4-phenyl-1,3-dioxolane revealed its application in producing degradable polymethacrylate copolymers, indicating its potential in environmentally friendly material sciences (Tran, Guégain, Ibrahim, Harrisson, & Nicolas, 2016).
Characterization and Degradation of Polymers
The polymer of a similar 1,3-dioxolane compound was studied for its spectroscopic characteristics and thermal degradation, providing insights into the stability and applications of such materials in various industries (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Chemical Reactions and Intermediates
Role in Ring-Opening Reactions
Research on 2-(2-Nitroethyl)1,3-Dioxolane highlights its utility as a reagent for 3-oxopropyl anion synthon in synthesizing intermediates for jasmonoid and prostaglandin, showing its significance in medicinal chemistry (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Synthesis of Aromatic Compounds
A study described a new approach to synthesize 2-nitrobenzaldehyde using 2-nitrophenyl-1,3-dioxolane, indicating its role in the synthesis of aromatic compounds (Sainz-Díaz, 2002).
Properties
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-7-6-12(16-22-8-9-23-16)10-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUHYKQMRYMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363097 | |
Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89303-15-1 | |
Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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